7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group and a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Preparation Methods
The synthesis of 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of cyclopropylamine with 2-methyl-3-oxo-3,4-dihydropyrazolo[1,5-a]pyrimidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The molecular pathways involved in these effects are currently under investigation, with a focus on understanding the compound’s potential as a therapeutic agent .
Comparison with Similar Compounds
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar core structure but differs in the position of the nitrogen atoms and the presence of additional functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound has an additional triazole ring fused to the pyrazolo[1,5-a]pyrimidine core, which imparts different chemical and biological properties.
5-Cyclopropyl-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: This compound has a difluoromethyl group at position 7, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties .
Biological Activity
7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its pharmacological properties and mechanisms of action based on recent research findings.
- Molecular Formula : C10H15N3
- Molecular Weight : 177.25 g/mol
- CAS Number : 1690810-32-2
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its potential as an antitubercular agent and its role in inhibiting cancer cell proliferation.
Antitubercular Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as promising candidates for treating tuberculosis (TB). The compound was evaluated for its efficacy against Mycobacterium tuberculosis (Mtb) through high-throughput screening methods.
Key Findings :
- The compound exhibited moderate antitubercular activity with low cytotoxicity in macrophage models.
- Mechanistic studies indicated that the action of this compound was independent of traditional targets like cell-wall biosynthesis and iron uptake pathways. Instead, it may disrupt metabolic processes crucial for Mtb survival .
Table 1: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound | MIC (µg/mL) | Cytotoxicity (CC50 µg/mL) | Mechanism of Action |
---|---|---|---|
7-Cyclopropyl-2-methyl | 8 | >100 | Disruption of metabolic pathways |
Other derivatives | Varies | Varies | Varies |
Anticancer Activity
In addition to its antitubercular properties, this compound has shown potential as an anticancer agent. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation.
Key Findings :
- The compound has been linked to inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- In vitro studies demonstrated significant reductions in the viability of various cancer cell lines upon treatment with this compound.
Table 2: Anticancer Activity in Various Cell Lines
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa (Cervical) | 10 | CDK inhibition |
MCF-7 (Breast) | 15 | CDK inhibition |
A549 (Lung) | 12 | CDK inhibition |
Case Studies
-
Case Study on Tuberculosis Treatment :
A focused library of pyrazolo[1,5-a]pyrimidine analogs was synthesized to evaluate their antitubercular properties. The best-performing compounds were assessed for their ability to inhibit Mtb growth without significant cytotoxic effects on host cells. Notably, mutations in the Mtb genome conferred resistance to these compounds by altering metabolic pathways crucial for their efficacy . -
Case Study on Cancer Cell Lines :
In a study evaluating the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives, 7-Cyclopropyl-2-methyl was highlighted for its ability to induce apoptosis in cancer cells through CDK inhibition. This suggests a dual mechanism where the compound not only halts proliferation but also promotes programmed cell death in malignant cells.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
7-cyclopropyl-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-7-6-10-11-5-4-9(8-2-3-8)13(10)12-7/h6,8-9,11H,2-5H2,1H3 |
InChI Key |
UILNFYOQWHAYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CCNC2=C1)C3CC3 |
Origin of Product |
United States |
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